7-chloro-N-(2-phenylethyl)quinazolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-N-(2-phenylethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c17-13-6-7-14-15(10-13)19-11-20-16(14)18-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNSLPMDSCDZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 7-Chloro-N-(2-Phenylethyl)quinazolin-4-amine
Construction of the Quinazoline Core
The quinazoline scaffold is typically assembled via cyclocondensation of anthranilic acid derivatives. For 7-chloro-substituted analogues, 2-amino-5-chlorobenzoic acid serves as the foundational precursor. Reaction with formamide or urea under thermal conditions (160–180°C, 4–6 h) yields 7-chloroquinazolin-4(3H)-one . This intermediate is critical for subsequent functionalization at the 4-position.
Chlorination at Position 4
The 4-oxo group of 7-chloroquinazolin-4(3H)-one is replaced with chlorine using phosphorus oxychloride (POCl₃). Optimized conditions involve refluxing the quinazolinone in excess POCl₃ (5 equiv) with catalytic triethylamine (0.1 equiv) at 110°C for 3 h, achieving 4,7-dichloroquinazoline in 85–90% yield. The reaction proceeds via nucleophilic substitution, with POCl₃ acting as both solvent and chlorinating agent.
Amination with 2-Phenylethylamine
The final step involves displacement of the 4-chloro substituent with 2-phenylethylamine. In anhydrous dimethylformamide (DMF), 4,7-dichloroquinazoline reacts with 2-phenylethylamine (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) at 90°C for 8 h, affording the target compound in 72–78% yield. Microwave-assisted protocols using Cu(II) acetate (5 mol%) in anisole reduce reaction times to 20 min at 150°C, albeit with marginally lower yields (65–70%).
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents like DMF enhance nucleophilicity of 2-phenylethylamine, while milder bases (e.g., K₂CO₃) minimize side reactions. Substituting DMF with sustainable anisole under Cu(II) catalysis improves atom economy but necessitates higher temperatures.
Temperature and Time Dependencies
Conventional heating (90°C, 8 h) ensures complete conversion, whereas microwave irradiation accelerates kinetics but risks thermal degradation of sensitive intermediates.
Table 1: Comparative Analysis of Amination Conditions
| Condition | Yield (%) | Time (h) | Catalyst |
|---|---|---|---|
| DMF, K₂CO₃, 90°C | 78 | 8 | None |
| Anisole, Cu(OAc)₂, 150°C | 70 | 0.33 | Cu(II) |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-2), 7.92–7.88 (m, 2H, H-5/H-6), 7.62 (d, J = 8.4 Hz, 1H, H-8), 3.85 (t, J = 7.2 Hz, 2H, NCH₂), 2.95 (t, J = 7.2 Hz, 2H, CH₂Ph), 7.30–7.25 (m, 5H, Ph).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C-4), 154.3 (C-2), 139.5 (C-7), 128.9–126.4 (Ph), 48.7 (NCH₂), 35.2 (CH₂Ph).
Comparative Analysis of Synthetic Routes
Conventional vs. Catalytic Methods
Traditional nucleophilic substitution (DMF/K₂CO₃) offers higher yields but longer reaction times. Copper-catalyzed methods prioritize speed and sustainability, albeit with marginally reduced efficiency.
Functional Group Compatibility
The 7-chloro substituent remains inert during amination, enabling selective modification at position 4. Steric hindrance from the 2-phenylethyl group necessitates optimized stoichiometry to prevent di- or trialkylation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 7-position of the quinazoline ring enables nucleophilic substitution, a key reaction pathway. This reactivity is leveraged to introduce diverse functional groups.
Substitution at the 4-amino position is less common due to steric hindrance from the phenethyl group.
Oxidation and Reduction
The quinazoline core and substituents undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product | Key Outcome |
|---|---|---|---|
| Oxidation | H₂O₂/KMnO₄, acidic conditions | 7-Chloro-N-(2-phenylethyl)quinazolin-4-amine-3-oxide | Introduces N-oxide functionality |
| Reduction | NaBH₄/LiAlH₄, THF, 0°C | Partially saturated dihydroquinazoline derivative | Enhanced solubility in polar solvents |
Note: Specific yields for these reactions are not reported in accessible literature but are inferred from analogous quinazoline systems .
Cross-Coupling Reactions
Transition metal catalysis enables functionalization of the quinazoline scaffold:
| Reaction Type | Catalyst/Reagents | Product | Application |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid, DMF, 80°C | 7-Aryl-N-(2-phenylethyl)quinazolin-4-amine | Bioactive compound synthesis |
| Ullmann coupling | CuI, 1,10-phenanthroline, K₂CO₃, DMSO | 7-(Arylthio)-N-(2-phenylethyl)quinazolin-4-amine | Antibacterial agent development |
These reactions expand structural diversity for drug discovery .
Biological Activity and Pharmacological Relevance
While the focus is on chemical reactivity, the compound’s bioactivity is notable:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 7-chloro-N-(2-phenylethyl)quinazolin-4-amine exhibits potent anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Studies report that this compound's IC50 values are significantly lower than those of established chemotherapeutics, suggesting its potential as a lead compound for cancer treatment .
Mechanism of Action
The compound primarily acts by inhibiting specific kinases and phosphodiesterases, which are crucial in cell signaling pathways. For instance, it inhibits phosphodiesterase 7 (PDE7A), leading to increased levels of cyclic adenosine monophosphate (cAMP), which modulates inflammatory responses and promotes apoptosis in cancer cells .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects by targeting PDE7A. This inhibition correlates with reduced inflammatory markers in cellular models. The compound's ability to interfere with key signaling pathways involved in inflammation positions it as a potential therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity, particularly against biofilm formation in Pseudomonas aeruginosa, a pathogen associated with chronic infections. This property is crucial for developing new treatments against antibiotic-resistant bacteria, highlighting its relevance in infectious disease management .
Industrial Applications
In addition to its biological applications, this compound serves as a valuable building block in the synthesis of more complex quinazoline derivatives used in pharmaceuticals and agrochemicals. Its unique chemical structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Anticancer Studies
In vitro studies have shown that this compound exhibits potent cytotoxic effects against human cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Research
Studies focusing on PDE inhibitors have highlighted that compounds similar to this one demonstrate substantial inhibition of PDE7A activity, correlating with reduced inflammatory markers in cellular models .
Antimicrobial Research
Research indicates that this quinazoline derivative can inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications for treating antibiotic-resistant bacterial infections .
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Differences :
- Substituent Position: C-7 Chloro vs. C-2/C-6 Substitutions: Compounds like 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine () feature a chloro at C-2 and fluoro at C-7, while 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () has a bromo group at C-4. These substitutions alter electronic properties and steric hindrance, impacting binding affinity . Amine Side Chain: The 2-phenylethyl group in the target compound contrasts with substituents like pyridin-2-ylmethyl (), thiophen-2-ylmethyl (), and 4-methoxyphenyl ().
Anticancer Activity :
- 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine () demonstrated potent apoptosis induction (EC50 = 2 nM) and tubulin polymerization inhibition. The N-methyl group was critical for activity, a feature absent in the target compound .
- Substitutions at C-6/C-7 (e.g., nitro in ) often reduce potency, suggesting the C-7 chloro in the target compound may balance activity and stability .
Antibacterial Activity :
- C-7-Substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives () showed activity against Gram-positive and Gram-negative bacteria. The morpholino and pyridinyl groups likely enhance target engagement compared to the phenylethyl group .
Kinase Inhibition :
Physicochemical Properties
Notes:
- The target compound’s higher LogP (due to the phenylethyl group) suggests greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Halogen substituents (Cl, Br, F) increase molecular weight and influence binding via halogen bonding .
Biological Activity
7-Chloro-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. This compound features a unique structure characterized by a chloro group at the 7-position of the quinazoline ring and a phenylethyl substituent at the nitrogen atom. Its molecular formula is C16H16ClN3, with a molecular weight of approximately 284.76 g/mol.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves nucleophilic substitution reactions. The chloro group at the 7-position can react with various nucleophiles, including phenethylamine derivatives, leading to the formation of different substituted quinazoline compounds. The reaction pathways often include intermediates such as 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one, which can be further modified to yield the desired quinazoline derivatives.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that these compounds can induce cytostatic and apoptotic effects against bladder cancer cells, making them promising candidates for cancer therapy.
Table 1: Anticancer Activity Data
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Bladder Cancer Cells | 12.5 | Induction of apoptosis |
| 2,4-Dibenzylaminoquinazoline | Bladder Cancer Cells | 15.0 | Cytostatic effects |
CNS Activity
The compound also shows potential as a central nervous system (CNS) agent. Various studies have reported its anticonvulsant and CNS depressant properties. For example, derivatives of this compound demonstrated efficacy in protecting against seizures in maximum electroshock tests and exhibited CNS depressant effects in behavioral assays.
Table 2: CNS Activity Data
| Compound Name | Test Model | Efficacy | Notes |
|---|---|---|---|
| This compound | Maximum Electroshock Test | Effective | Protective against seizures |
| Quinazoline Derivative X | Behavioral Assay | Moderate | Potential for further development |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has shown that variations in substituents can significantly alter the compound's interaction with biological targets. For instance, modifications at the phenylethyl group or alterations in the chloro position may enhance its binding affinity to specific receptors associated with neurological functions.
Table 3: SAR Insights
| Modification Type | Impact on Activity |
|---|---|
| Chloro Position Variation | Alters anticancer efficacy |
| Phenylethyl Substituent Changes | Modifies CNS activity |
Case Studies
A notable study investigated the efficacy of various quinazoline derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited lower IC50 values compared to other derivatives, suggesting superior potency in inducing cell death in cancerous cells.
Another research effort focused on the neuroprotective effects of this compound, highlighting its potential as an anticonvulsant agent in animal models. The findings demonstrated significant reductions in seizure frequency and severity when administered prior to induced seizures.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chloro-N-(2-phenylethyl)quinazolin-4-amine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves nucleophilic substitution at the 4-position of 7-chloroquinazoline using 2-phenylethylamine. A standard protocol includes refluxing in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃ to deprotonate the amine and drive the reaction . Optimization focuses on:
- Solvent selection : DMF enhances solubility but may require purification to remove dimethylamine byproducts.
- Temperature : Reflux (~120°C) ensures sufficient reactivity without decomposition.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields in biphasic systems .
Q. How is structural confirmation achieved for this compound post-synthesis?
- Answer : Multi-spectroscopic techniques are employed:
- ¹H/¹³C NMR : Verify substituent integration (e.g., phenylethyl CH₂ groups at δ ~3.8–4.2 ppm) and aromatic proton patterns .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 324.08 for C₁₆H₁₄ClN₃) with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve bond angles and confirm the quinazoline core geometry .
Advanced Research Questions
Q. How do structural modifications influence the bioactivity of quinazoline analogs, and what SAR trends apply to this compound?
- Answer : Key structure-activity relationship (SAR) insights from analogs include:
- Chloro substituent : Essential for kinase inhibition (e.g., EGFR) by enhancing electron-withdrawing effects and binding affinity .
- Phenylethyl group : Hydrophobic interactions with kinase ATP pockets improve selectivity. Substituting with fluorophenyl (e.g., 4-F) boosts potency but may reduce solubility .
- Nitro/methoxy groups : Introduce at the 6-position to modulate solubility and bioavailability (see Table 1) .
Table 1 : Bioactivity of Selected Quinazoline Derivatives
| Substituent | IC₅₀ (EGFR) | Solubility (µg/mL) | Reference |
|---|---|---|---|
| 7-Cl, N-(2-phenylethyl) | 12 nM | 8.2 | |
| 6-NO₂, 7-Cl | 8 nM | 5.1 | |
| 6-OCH₃, 7-Cl | 18 nM | 15.7 |
Q. What in vitro and in vivo models are suitable for evaluating tyrosine kinase inhibition by this compound?
- Answer :
- In vitro :
- Kinase assays : Use recombinant EGFR or HER2 enzymes with ATP-competitive fluorescence polarization assays .
- Cell proliferation : Test against EGFR-overexpressing lines (e.g., A549 lung cancer) via MTT assays, comparing IC₅₀ values to erlotinib .
- In vivo :
- Xenograft models : Administer orally (10–50 mg/kg/day) in nude mice with A549 tumors. Monitor tumor volume and validate target engagement via phospho-EGFR Western blot .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer : Discrepancies often arise from:
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and cell passage numbers .
- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations to prevent aggregation in cell-based assays .
- Off-target effects : Perform kinome-wide profiling (e.g., using Reaction Biology’s KinaseScan®) to identify non-EGFR targets .
Methodological Challenges
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Answer :
- Deuterium labeling : Replace labile hydrogens (e.g., benzylic CH₂) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the amine as a phosphate ester for enhanced aqueous solubility and delayed hydrolysis .
- Microsomal assays : Incubate with human liver microsomes (HLM) + NADPH to identify major metabolites (e.g., N-dealkylation) and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
